molecular formula C9H8O3 B3048871 2,3-dihydro-8-hydroxy-4H-1-Benzopyran-4-one CAS No. 1843-90-9

2,3-dihydro-8-hydroxy-4H-1-Benzopyran-4-one

Cat. No. B3048871
CAS RN: 1843-90-9
M. Wt: 164.16 g/mol
InChI Key: CTRTZLJYANJCHF-UHFFFAOYSA-N
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Description

The compound “2,3-dihydro-8-hydroxy-4H-1-Benzopyran-4-one” is a chemical compound with the molecular formula C9H8O2 . It is also known by other names such as 4-Chromanone, Chroman-4-one, Chromanone, Isochromanone, 2,3-Dihydro-4-benzopyranone, 2,3-Dihydro-2-benzopyran-4-one, and Chromonone .


Molecular Structure Analysis

The molecular structure of “2,3-dihydro-8-hydroxy-4H-1-Benzopyran-4-one” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The molecular weight of “2,3-dihydro-8-hydroxy-4H-1-Benzopyran-4-one” is 148.1586 . Other physical and chemical properties such as boiling point, critical temperature, and critical pressure can be found in the NIST/TRC Web Thermo Tables .

Scientific Research Applications

Antiestrogen Properties

Research indicates that certain derivatives of 2,3-dihydro-4H-1-benzopyran-4-one have been synthesized and evaluated for their estrogen receptor affinity and estrogen agonist-antagonist activities. Some derivatives were found to be effective as antiestrogens, suggesting potential applications in the field of endocrinology and cancer treatment (Saeed et al., 1990).

Phytochemistry and Plant Pathology

A study identified 2,3-dihydro-5-hydroxy-2-methyl-4H-1-benzopyran-4-one as a compound produced by Phialophora gregata, a soybean pathogen. This compound was found to inhibit callus formation in soybeans, demonstrating its significance in plant pathology and phytochemistry (Gray et al., 1999).

Synthesis Methods

Several studies focus on developing novel synthesis methods for various derivatives of 2,3-dihydro-4H-1-benzopyran-4-one. These methodologies are important for the production of these compounds for further research and potential applications in various fields, including medicinal chemistry and material science (Dauzonne & Grandjean, 1992).

Chemical Structure and Acid/Base Properties

A study explored the acid/base properties of flavonoids hydroxylated at positions 2 and 3, including 2,3-dihydroxy-4H-1-benzopyran-4-one. This research provides insight into the chemical behavior of these compounds, which is crucial for their potential application in various chemical processes (Alemán, 2000).

Antimicrobial Screening

Compounds derived from 2,3-dihydro-4H-1-benzopyran-4-one were screened for antimicrobial activity. However, the study found that these compounds did not show significant activity, providing valuable information for future research in antimicrobial drug development (Mulwad & Hegde, 2009).

Safety and Hazards

While specific safety and hazard information for “2,3-dihydro-8-hydroxy-4H-1-Benzopyran-4-one” was not found, it’s important to handle all chemicals with care. Avoid skin contact as pure compounds may cause skin allergies . Also, avoid inhaling its powder or gas to prevent respiratory irritation .

properties

IUPAC Name

8-hydroxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-3,11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRTZLJYANJCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456099
Record name 8-Hydroxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-8-hydroxy-4H-1-Benzopyran-4-one

CAS RN

1843-90-9
Record name 8-Hydroxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2,3-Dihydro-8-methoxy-4H-1-benzopyran-4-one (7.59 g, 42.4 mmol) was dissolved in xylene (80 mL) followed by addition of anhydrous aluminum chloride (11.4 g, 85.5 mmol), and the mixture was stirred at 100° C. for 2 hours. After cooling, the reaction mixture was poured into iced water and extracted with ethyl acetate. The organic layer was washed with 1N-hydrochloric acid and saturated aqueous sodium chloride solution, dried over MgSO4, and filtered. The filtrate was concentrated under reduced pressure and the residue was crystallized from methanol-ethyl acetate-diethyl ether to provide 3.94 g of the title compound. Yield 56%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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